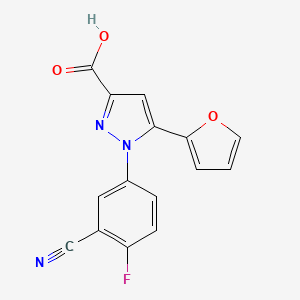
1-(3-Cyano-4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyano-4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the cyano and fluorophenyl groups: This step might involve nucleophilic substitution reactions where a cyano group and a fluorophenyl group are introduced to the pyrazole ring.
Formation of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the cyano group might yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyano-4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(3-Cyano-4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
1-(3-Cyano-4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its cyano, fluorophenyl, and furan groups can interact with biological targets in unique ways, potentially leading to novel therapeutic effects.
Properties
CAS No. |
503614-46-8 |
|---|---|
Molecular Formula |
C15H8FN3O3 |
Molecular Weight |
297.24 g/mol |
IUPAC Name |
1-(3-cyano-4-fluorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H8FN3O3/c16-11-4-3-10(6-9(11)8-17)19-13(14-2-1-5-22-14)7-12(18-19)15(20)21/h1-7H,(H,20,21) |
InChI Key |
IEAJUJZFIJERRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2C3=CC(=C(C=C3)F)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



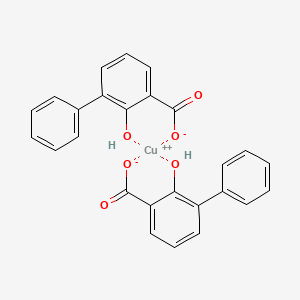
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)
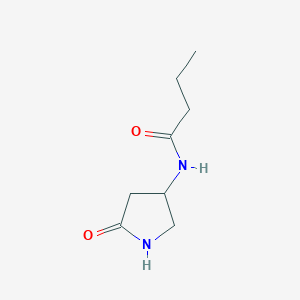
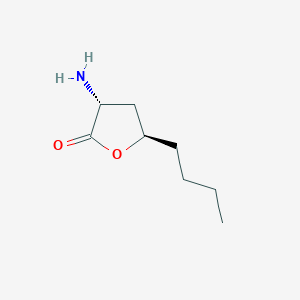
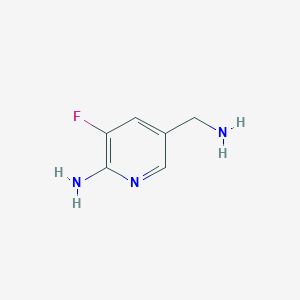
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
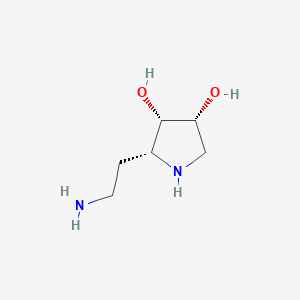
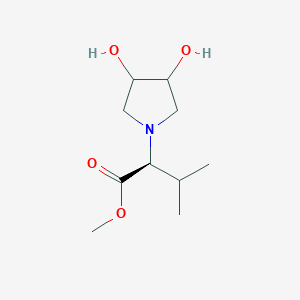
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
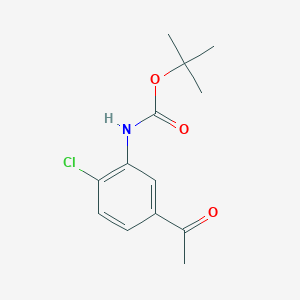
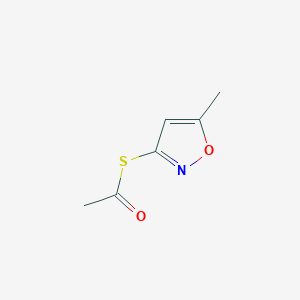
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
